molecular formula C9H10N6O4 B11562158 N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine

N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine

Cat. No.: B11562158
M. Wt: 266.21 g/mol
InChI Key: WAIMYOAZUFTKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine is a complex organic compound characterized by its unique triazinan-2-imine structure with nitro groups attached to the phenyl and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine typically involves the nitration of 5-(3-nitrophenyl)-1,3,5-triazinan-2-imine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazinan-2-imine derivatives with various functional groups.

Scientific Research Applications

N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups play a crucial role in its reactivity and biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-nitro-5-(4-nitrophenyl)-1,3,5-triazinan-2-imine
  • N-nitro-5-(2-nitrophenyl)-1,3,5-triazinan-2-imine
  • N-nitro-5-(3-chlorophenyl)-1,3,5-triazinan-2-imine

Uniqueness

N-nitro-5-(3-nitrophenyl)-1,3,5-triazinan-2-imine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C9H10N6O4

Molecular Weight

266.21 g/mol

IUPAC Name

N-[5-(3-nitrophenyl)-1,3,5-triazinan-2-ylidene]nitramide

InChI

InChI=1S/C9H10N6O4/c16-14(17)8-3-1-2-7(4-8)13-5-10-9(11-6-13)12-15(18)19/h1-4H,5-6H2,(H2,10,11,12)

InChI Key

WAIMYOAZUFTKKM-UHFFFAOYSA-N

Canonical SMILES

C1NC(=N[N+](=O)[O-])NCN1C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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